molecular formula C10H6ClF2NO B1419834 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile CAS No. 1158127-34-4

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile

Cat. No.: B1419834
CAS No.: 1158127-34-4
M. Wt: 229.61 g/mol
InChI Key: IRDROZQKDACOBB-WTKPLQERSA-N
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Description

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile is an organic compound with the molecular formula C10H6ClF2NO and a molecular weight of 229.61 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a nitrile group attached to a phenyl ring. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile typically involves the following steps:

Chemical Reactions Analysis

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Scientific Research Applications

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile can be compared with similar compounds such as:

    3-Chloro-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may alter its reactivity and biological activity.

    3-Chloro-3-[3-(methoxy)phenyl]prop-2-enenitrile: The presence of a methoxy group instead of a difluoromethoxy group can significantly impact its chemical properties and applications.

Properties

IUPAC Name

(Z)-3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9(4-5-14)7-2-1-3-8(6-7)15-10(12)13/h1-4,6,10H/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDROZQKDACOBB-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)F)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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